

Structure of beta-(3-bromophenyl)-beta-alanine amide

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Compound of Interest

Compound Name: 3-Amino-3-(3-bromophenyl)propanamide

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Title: Structural and Mechanistic Profiling of

-(3-Bromophenyl)-

-Alanine Amide in Advanced Peptidomimetic Design

Executive Summary

The integration of non-natural amino acids into peptide backbones has fundamentally transformed modern drug discovery, offering a robust solution to the poor pharmacokinetic properties of native peptides[1]. By introducing an additional methylene carbon into the peptide backbone, [ngcontent-ng-c567981813="" _ngghost-ng-c1980439775="" class="inline ng-star-inserted">](#)

-amino acids confer near-absolute resistance to standard proteolytic enzymes[2]. Among these advanced building blocks,

-(3-bromophenyl)-

-alanine amide (IUPAC: **3-amino-3-(3-bromophenyl)propanamide**) emerges as a highly versatile, bifunctional scaffold. It combines the metabolic stability of a

-amino acid with a halogenated aromatic ring, serving as an ideal anchor for transition-metal-catalyzed cross-coupling and pharmacophore expansion.

Molecular Architecture & Physicochemical Properties

The structural utility of

-(3-bromophenyl)-

-alanine amide is driven by three distinct molecular features:

- The

- Carbon Chiral Center: Unlike standard

- amino acids, the side chain is shifted to the

- position. This structural shift alters the Ramachandran dihedral angles (

-), allowing the molecule to induce unique secondary structures (foldamers), such as 14-helices, when oligomerized[3].

- The Meta-Bromo Substituent: The bromine atom at the 3-position (meta) of the phenyl ring serves a dual purpose. Biologically, it can participate in orthogonal halogen bonding with target protein backbones. Chemically, it acts as a highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck), allowing for late-stage functionalization without disrupting the peptide backbone[4]. The meta-position is specifically advantageous as it minimizes steric hindrance during cross-coupling compared to ortho-substitutions.

- The Terminal Primary Amide: The amide group neutralizes the C-terminus, mimicking a natural peptide bond while acting as a robust hydrogen-bond donor and acceptor.

Table 1: Key Physicochemical Parameters

Parameter	Value / Description
IUPAC Name	3-amino-3-(3-bromophenyl)propanamide
Molecular Formula	
Molecular Weight	243.10 g/mol
Stereocenters	1 (C position; exists as (3R) and (3S) enantiomers)
Hydrogen Bond Donors	2 (Primary amine, primary amide)
Hydrogen Bond Acceptors	2 (Amide carbonyl oxygen, amine nitrogen)
Metabolic Profile	Highly resistant to aminopeptidases and carboxypeptidases

Biocatalytic Synthesis and Kinetic Resolution

Chemical synthesis of enantiopure

-amino acids often requires expensive chiral auxiliaries and heavy-metal catalysts. A highly efficient, environmentally benign alternative is the biocatalytic hydrolysis of racemic

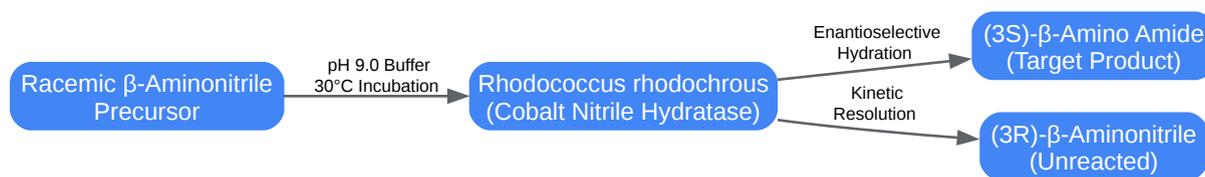
-aminonitriles[5].

Using the cobalt-dependent nitrile hydratase (Co-NHase) enzyme from *Rhodococcus* rhodochrous ATCC BAA-870, the racemic nitrile precursor is enantioselectively hydrated to the corresponding amide[6].

Mechanistic Causality: The reaction must be strictly buffered at pH 9.0. At physiological pH (7.0), the primary amine on the

-carbon becomes protonated (

). This positive charge sterically and electrostatically clashes with the active site channels of the low molecular mass nitrile hydratase (L-NHase), effectively halting catalysis[5][7]. Elevating the pH ensures the amine remains neutral, enabling efficient substrate docking and enantioselective hydration.



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Biocatalytic kinetic resolution of β -aminonitriles to β -amino amides.

Protocol 1: Enantioselective Biocatalytic Hydrolysis

This protocol is a self-validating system designed to ensure high enantiomeric excess (ee).

- Substrate Preparation: Dissolve 50 mM of racemic 3-amino-3-(3-bromophenyl)propanenitrile in a minimal volume of methanol (co-solvent to aid solubility).
- Enzymatic Conversion: Suspend resting cells of *R. rhodochrous* ATCC BAA-870 in 50 mM Tris-HCl buffer, strictly adjusted to pH 9.0. Add the substrate solution to the cell suspension.
- Incubation: Incubate the mixture at 30°C with orbital shaking (200 rpm) for 24–48 hours.
- Reaction Quenching & Extraction: Centrifuge the mixture at 10,000 \times g for 10 minutes to pellet the cells. Extract the supernatant with ethyl acetate (3 \times 50 mL) to isolate the unreacted (3R)-nitrile and the (3S)-amide product^[5].
- Validation & Quality Control (Self-Validation):
 - Conversion Monitoring: Analyze the organic layer via LC-MS to confirm the mass shift from the nitrile (m/z ~224) to the amide (m/z ~242).
 - Enantiomeric Purity: Run the purified product on a Chiralcel OD-H HPLC column (Hexane/Isopropanol mobile phase) to validate the enantiomeric excess (ee > 95%).

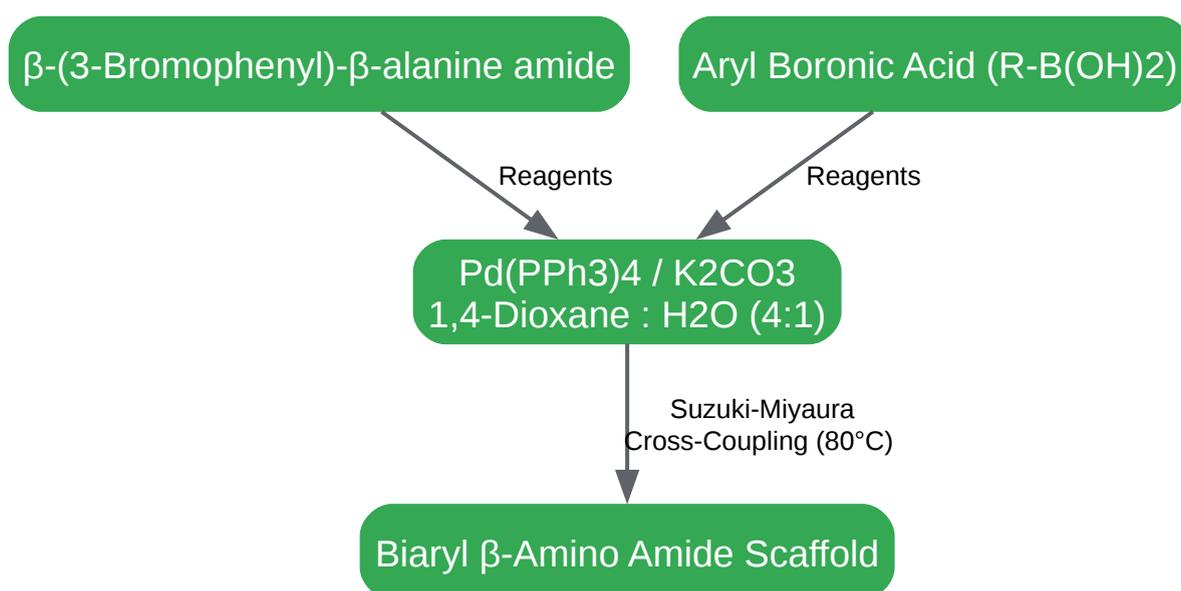
Downstream Application: Pharmacophore Expansion

The true value of ngcontent-ng-c567981813="" _ngghost-ng-c1980439775="" class="inline ng-star-inserted">

-(3-bromophenyl)-

-alanine amide in drug discovery lies in its halogenated ring. The 3-bromo handle allows the

-amino amide to be elaborated into complex biaryl systems via Suzuki-Miyaura cross-coupling, creating extended pharmacophores that can target deep hydrophobic pockets in G-protein coupled receptors (GPCRs) or protein-protein interfaces.



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Palladium-catalyzed Suzuki-Miyaura cross-coupling workflow.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol utilizes a mixed solvent system to balance the polarity of the

-amino amide with the lipophilicity of standard boronic acids.

- Reagent Assembly: In an oven-dried Schlenk flask, combine 1.0 eq of

-(3-bromophenyl)-

- alanine amide, 1.2 eq of the desired aryl boronic acid, and 3.0 eq of potassium carbonate ().
- Catalyst Addition: Add 0.05 eq of Tetrakis(triphenylphosphine)palladium(0) ().
 - Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane and (4:1 ratio). Causality: The water is critical to dissolve the base, which must convert the boronic acid into a reactive, electron-rich boronate complex to facilitate the transmetalation step with the palladium catalyst.
 - Reaction: Purge the flask with Argon and heat to 80°C for 12 hours under continuous stirring.
 - Validation & Quality Control (Self-Validation):
 - Reaction Completion: Monitor via TLC (Dichloromethane/Methanol 9:1). The disappearance of the starting bromide spot indicates completion.
 - Product Integrity: Quench with water, extract with ethyl acetate, and purify via flash chromatography. Confirm the biaryl formation via
 - NMR, specifically looking for the integration of the newly appended aromatic protons and the preservation of the
 - carbon chiral proton signal (~3.5 ppm).

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- To cite this document: BenchChem. [Structure of beta-(3-bromophenyl)-beta-alanine amide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13315405#structure-of-beta-3-bromophenyl-beta-alanine-amide\]](https://www.benchchem.com/product/b13315405#structure-of-beta-3-bromophenyl-beta-alanine-amide)

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